Menthyl butyrate

Description

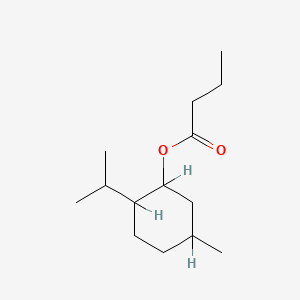

Structure

2D Structure

3D Structure

Properties

CAS No. |

6070-14-0 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) butanoate |

InChI |

InChI=1S/C14H26O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h10-13H,5-9H2,1-4H3 |

InChI Key |

PHCRRQSBYWJFBQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1CC(CCC1C(C)C)C |

Canonical SMILES |

CCCC(=O)OC1CC(CCC1C(C)C)C |

density |

0.912-0.915 |

Other CAS No. |

68366-64-3 |

physical_description |

clear colorless liquid/tropical cool aroma |

solubility |

Practically insoluble to insoluble Sparingly soluble (in ethanol) |

Origin of Product |

United States |

Physicochemical Properties of Menthyl Butyrate

| Property | Value (Methyl Butyrate) |

| Molecular Formula | C5H10O2 nih.gov |

| Molecular Weight | 102.13 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Odor | Fruity, resembling apples or pineapples atamanchemicals.comchemicalbook.com |

| Boiling Point | 102-103 °C chemicalbook.com |

| Density | 0.898 g/mL at 25 °C chemicalbook.com |

| Solubility | Slightly soluble in water chemicalbook.com |

| Flash Point | 57 °F (14 °C) nih.gov |

This table presents data for methyl butyrate (B1204436) as a reference.

Advanced Analytical Techniques for Menthyl Butyrate Characterization and Reaction Monitoring

Chromatographic Separations and Quantitative Analysis

Chromatography is a fundamental tool for separating menthyl butyrate (B1204436) from complex mixtures and quantifying its presence. Gas and liquid chromatography are particularly prominent in its analysis.

Gas Chromatography (GC) for Compositional Analysis and Product Quantification

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like menthyl butyrate. liskonchem.com It is widely used for determining the fatty acid profile in various samples after transesterification to their more volatile methyl esters, including methyl butyrate. scioninstruments.comrestek.com In this process, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. liskonchem.com

A flame ionization detector (FID) is commonly employed for the quantification of fatty acid methyl esters (FAMEs), including methyl butyrate. europa.eumdpi.com This detector offers high sensitivity and a wide linear range. creative-proteomics.com For compositional analysis, a standard mixture of FAMEs is often used for calibration to ensure accurate quantification. restek.com The method's precision is demonstrated by low relative standard deviations (RSD), often around 1.3%, and high accuracy with recovery rates between 98.2% and 101.9%. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for FAMEs can be as low as 0.21 µg/mL and 0.63 µg/mL, respectively. mdpi.com

The selection of the GC column is critical for achieving good separation. Columns like the TR-FAME are specifically designed for the analysis of a wide range of FAMEs, from short-chain esters like methyl butyrate to long-chain unsaturated esters. thermofisher.com Typical GC methods involve a temperature-programmed oven to ensure the elution of all components within a reasonable time. mdpi.com For instance, a method might start at 100°C and ramp up to 240°C. mdpi.com

Table 1: Example GC-FID Parameters for FAME Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph with Flame Ionization Detector (GC-FID) | mdpi.com |

| Column | TRACE TR-FAME (100 m x 0.25 mm x 0.2 µm) | thermofisher.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Temperature | 230°C | mdpi.com |

| Detector Temperature | 250°C | mdpi.com |

| Oven Program | 100°C to 240°C (stepwise program) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of butyrate-containing compounds, particularly for purity assessment. liskonchem.com Unlike GC, HPLC is suitable for non-volatile or thermally sensitive compounds. iosrjournals.org For compounds like β-hydroxy-β-methylbutyrate (HMB), an HPLC method with a diode array detector (DAD) can be used for quantitative analysis. scilit.comresearchgate.net

A typical HPLC method for butyrate-related compounds might use a C8 or C18 reversed-phase column. researchgate.netsnmjournals.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid, such as phosphoric acid or formic acid, to control the pH and improve peak shape. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com Method validation for HPLC analysis includes assessing linearity, precision, and accuracy. For HMB, average recoveries have been reported in the range of 92.3%–101%, with relative standard deviations below 3.87%. scilit.comresearchgate.net

Table 2: HPLC Method Parameters for Butyrate Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS) | scilit.comresearchgate.netresearchgate.net |

| Column | Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.1% formic acid in water-acetonitrile mixture (15:85, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV or MS | liskonchem.com |

Enantioselective Chromatographic Methods for Isomeric Analysis

The separation of enantiomers, or chiral isomers, is critical for compounds like this compound, as different isomers can have distinct biological activities and properties. Enantioselective chromatography, particularly using chiral stationary phases (CSPs), is the primary method for this purpose. iosrjournals.orggcms.cz Both GC and HPLC can be adapted for chiral separations.

In chiral GC, cyclodextrin (B1172386) derivatives are commonly used as CSPs. nih.gov For example, β-cyclodextrin derivatives have shown effectiveness in separating the enantiomers of 2-arylcarboxylic acid esters. nih.gov Columns like Rt-βDEXse and Rt-βDEXsm, which are based on derivatized β-cyclodextrin, can resolve a wide range of chiral compounds, including ethyl-2-methylbutyrate. restek.com

For chiral HPLC, polysaccharide-based stationary phases, such as those derived from cellulose (B213188) and amylose, are widely used. iosrjournals.org A Chiralcel OD-H column, which is a cellulose-based CSP, has been successfully used to separate the enantiomers of glycidyl (B131873) butyrate with a mobile phase of hexane (B92381) and 2-propanol. iosrjournals.org Achieving good resolution (greater than 2.0) is a key goal in developing a chiral separation method. iosrjournals.org

Table 3: Chiral Chromatography for Isomeric Analysis

| Technique | Chiral Stationary Phase (CSP) | Example Application | Reference |

|---|---|---|---|

| Chiral GC | Derivatized β-cyclodextrin (e.g., Rt-βDEXse) | Separation of ethyl-2-methylbutyrate enantiomers | restek.com |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD-H) | Separation of glycidyl butyrate enantiomers | iosrjournals.org |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. liskonchem.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of methyl butyrate, distinct signals correspond to the different types of protons in the molecule. researchgate.net For example, the methyl protons of the ester group typically appear as a singlet, while the protons of the butyrate chain show characteristic splitting patterns (triplets and sextets) due to coupling with adjacent protons. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments. For methyl butyrate, characteristic chemical shifts are observed for the carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the alkyl chain. nih.govmimedb.org

Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl Butyrate (in D₂O)

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O | 172.20 | mimedb.org |

| O-CH₃ | 51.90 | mimedb.org |

| -CH₂- (alpha to C=O) | 35.60 | mimedb.org |

| -CH₂- | 18.90 | mimedb.org |

| -CH₃ | 13.80 | mimedb.org |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. liskonchem.com For this compound, the FTIR spectrum will show characteristic absorption bands that confirm its identity as an ester. thermofisher.com

The most prominent feature in the FTIR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for saturated aliphatic esters like methyl butyrate appears in the region of 1750-1735 cm⁻¹. orgchemboulder.com A strong band around 1740 cm⁻¹ is indicative of this functional group. orgchemboulder.com Additionally, the C-O stretching vibrations of the ester group are typically observed in the 1300-1000 cm⁻¹ region. orgchemboulder.com FTIR can also be used to monitor the stability of fuel blends containing methyl butyrate by observing changes in the characteristic spectral bands over time. mdpi.com

Table 5: Characteristic FTIR Absorption Bands for Methyl Butyrate

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch (Ester) | 1750-1735 | orgchemboulder.com |

| C-O Stretch | 1300-1000 | orgchemboulder.com |

Microwave Spectroscopy for Conformational Analysis of Related Esters

Microwave spectroscopy is a high-resolution technique that provides exquisitely detailed information about the rotational motion of molecules in the gas phase. From the rotational spectrum, highly accurate rotational constants can be determined, which are directly related to the molecule's moments of inertia. This information allows for the precise determination of molecular geometry and the differentiation between various conformational isomers (conformers).

While a specific microwave spectroscopy study on this compound is not available, extensive research on related chiral and flexible esters demonstrates the power of this technique for conformational analysis. acs.orgresearchgate.netmdpi.comrsc.org this compound possesses significant conformational flexibility due to the rotations around the C-O and C-C single bonds of the ester group and the puckering of the cyclohexane (B81311) ring of the menthyl moiety.

Studies on chiral esters like methyl glycidate and methyl lactate (B86563) have successfully used microwave spectroscopy to identify multiple conformers present in the gas phase. acs.orgresearchgate.netnih.govnih.gov For methyl glycidate, two distinct conformers were identified based on the relative orientation of the epoxy and ester oxygen atoms. acs.orgnih.gov Similarly, for methyl lactate, the interplay of intramolecular hydrogen bonding leads to specific preferred conformations that have been characterized by their rotational spectra. researchgate.netnih.gov

The analysis of the microwave spectrum of methyl hexanoate, a longer chain ester, revealed the presence of two conformers, one with an all-anti geometry and another with a gauche bend in the alkyl chain. mdpi.com This highlights the ability of microwave spectroscopy to discern subtle differences in the arrangement of the carbon backbone. A study on menthol (B31143), the alcohol precursor to the menthyl group in this compound, identified a single dominant conformation under the experimental conditions of a molecular jet. researchgate.net

In a typical microwave spectroscopy experiment on a molecule like this compound, the sample would be vaporized and expanded into a high vacuum chamber, cooling the molecules to very low rotational and vibrational temperatures. This simplifies the otherwise dense spectrum. The rotational transitions are then measured with high precision. By comparing the experimentally determined rotational constants with those calculated for various possible conformations using quantum chemical methods, the observed conformers can be definitively identified.

The table below shows examples of rotational constants determined for different conformers of related esters, illustrating the precision of this technique in distinguishing between structures.

| Molecule | Conformer | A (MHz) | B (MHz) | C (MHz) | Reference |

| Methyl Glycidate | syn | 4689.67 | 1795.73 | 1399.11 | acs.org |

| Methyl Glycidate | anti | 6393.30 | 1292.01 | 1140.40 | acs.org |

| Proline Methyl Ester | Cγ-endo | 3678.4360 | 1037.5616 | 944.2045 | rsc.org |

| Menthol | Equatorial-g+ | 1481.166 | 1037.039 | 848.974 | researchgate.net |

This data demonstrates the distinct rotational constants for different conformers of related molecules, as determined by microwave spectroscopy.

This approach would allow for the characterization of the preferred three-dimensional structure of this compound, providing fundamental insights into its molecular shape and the non-covalent interactions that govern its conformational landscape.

Investigation of Menthyl Butyrate Derivatives and Analogues

Rational Design and Chemical Synthesis of Novel Menthyl Butyrate (B1204436) Analogues (e.g., Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate)

The rational design of new chemical entities often involves modifying a known molecular scaffold to enhance or alter its properties. A notable example is the synthesis of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate, a novel analogue of menthyl butyrate. This compound was developed by strategically combining menthol (B31143) with 3-amino-4-(2,4,5-trifluorophenyl) butyric acid. nih.govresearchgate.netbenthamdirect.com The core idea behind this design was to leverage the properties of both precursor molecules. nih.govresearchgate.net The 3-amino-4-(2,4,5-trifluorophenyl) butyric acid component is a structural element found in pharmacologically active molecules, while menthol is known for its potential to promote transdermal absorption. nih.govresearchgate.netbenthamdirect.com

The synthesis joins these two fragments through an ester linkage, creating the target molecule, Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate, which is also referred to as BHF. nih.govresearchgate.net The successful synthesis and characterization of the compound's structure were confirmed using analytical techniques such as nuclear magnetic resonance (NMR). nih.govbenthamdirect.com This work illustrates a rational approach where different structural motifs are combined to create a new molecule with potential applications. nih.gov

| Reactant 1 | Reactant 2 | Product | Design Rationale |

|---|---|---|---|

| 3-amino-4-(2,4,5-trifluorophenyl) butyric acid | Menthol | Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF) | To combine the structural features of a pharmacologically relevant acid with menthol to create a new candidate molecule. nih.govresearchgate.netbenthamdirect.com |

Structure-Biological Activity Relationship (SAR) Studies of Menthyl Esters

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They aim to understand how the chemical structure of a compound influences its biological activity. For menthyl esters, SAR studies investigate how modifications to either the menthol or the acyl (butyrate) portion of the molecule affect their biological properties. researchgate.net

The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its activity and how altering other parts can enhance efficacy or introduce new properties. mdpi.commdpi.com For instance, studies on various ester compounds show that the type and position of substituents on an aromatic ring or the length and branching of an alkyl chain in the alcohol moiety can significantly influence antifungal or antileishmanial activity. mdpi.complos.org

| Structural Feature | Potential Impact on Activity | Example from General Ester Studies |

|---|---|---|

| Substituents on Phenyl Ring | Influences electronic properties and steric interactions. | The substitution pattern on cinnamic acid esters significantly affects antifungal activity. plos.org |

| Alkyl Group in Alcohol Moiety | Affects lipophilicity and how the molecule fits into a binding site. | Varying the alkyl group in the alcohol part of cinnamic acid esters alters their biological effect. plos.org |

| Ester Linkage | Acts as a key structural and functional component, can be liable to hydrolysis. | The ester group itself is a central feature for the activity of cembranoid methyl esters. mdpi.com |

| Presence of Michael System | Can be important for covalent bonding with biological targets. | The Michael system was found not to be essential for the antileishmanial activity of certain caffeic acid bornyl ester derivatives. mdpi.com |

Enzymatic Biotransformation and Derivatization Strategies for Terpene Esters

Enzymatic biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing terpene esters like this compound. uni-muenster.de This approach utilizes enzymes, particularly lipases, as biocatalysts to perform specific chemical reactions under mild conditions, often with high selectivity. uni-muenster.detandfonline.com Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification, the formation of an ester from an alcohol and an acid, in environments with low water content. researchgate.netmdpi.com

Research has successfully demonstrated the synthesis of various menthyl and other terpene esters using lipases from different microbial sources. jst.go.jpbibliotekanauki.pl For example, lipase (B570770) B from Candida antarctica and lipases from Candida rugosa have been effectively used for the synthesis of menthyl esters. uni-muenster.dejst.go.jp In one study, the esterification of L-menthol and eicosapentaenoic acid (EPA) was achieved using a lipase from Candida rugosa, reaching a 75% conversion rate in an organic solvent-free system. jst.go.jp Another approach involved the stereoselective esterification of racemic menthol using lipase AY-30 from Candida cylindracea with butyric anhydride (B1165640) as the acylating agent, preferentially esterifying the (-)-menthol isomer. researchgate.net

These enzymatic strategies offer several advantages, including lower environmental impact and the potential for economic viability through the use of low-cost raw materials. uni-muenster.de The reaction conditions, such as temperature, enzyme concentration, substrate molar ratio, and solvent, are critical parameters that are often optimized to maximize the yield and efficiency of ester synthesis. researchgate.netjst.go.jp

| Enzyme (Source) | Substrates | Product | Key Finding |

|---|---|---|---|

| Lipase B from Candida antarctica | Terpene alcohols (from Cymbopogon winterianus essential oil) and an acyl donor | Terpene esters | Immobilization of the lipase on a low-cost support led to excellent yields in a sustainable process. uni-muenster.de |

| Lipase from Candida rugosa | L-menthol and Eicosapentaenoic acid (EPA) | L-menthyl eicosapentaenoate | Achieved ~75% esterification at 30°C in a solvent-free system. jst.go.jp |

| Lipase AY-30 from Candida cylindracea | (±)-Menthol and Butyric anhydride | This compound | Demonstrated stereoselectivity, preferentially esterifying (-)-menthol with a yield of 64%. researchgate.net |

| Crude seedling lipase from Black Cumin | Citronellol and Geranyl acetate (B1210297) (trans-esterification) | Citronellyl acetate | Showed high conversion yield (76.32%), proving to be an inexpensive and effective biocatalyst for terpene ester synthesis. bibliotekanauki.pl |

Biological Activity Research of Menthyl Butyrate and Its Derivatives in Preclinical Models

Mechanistic Investigations of Cellular and Molecular Interactions

The biological activities of menthyl butyrate (B1204436) and its derivatives are rooted in the distinct actions of their constituent parts: the menthol (B31143) moiety and the butyrate moiety. The butyrate component, a short-chain fatty acid, is a well-documented inhibitor of histone deacetylases (HDACs). physiology.orgnih.govnih.gov This inhibition leads to the hyperacetylation of histones, which neutralizes the positive charge of histone tails and relaxes the chromatin structure. physiology.org This altered chromatin state allows for greater access of transcription factors to DNA, thereby activating the expression of specific genes involved in processes like cell cycle arrest and apoptosis. physiology.orgoup.com

A key mechanism through which butyrate exerts its anti-cancer effects is by modulating chromatin structure via histone hyperacetylation. physiology.org For instance, butyrate has been shown to upregulate the expression of the cell cycle inhibitor p21/WAF-1, which in turn can repress the cyclin B1 promoter, leading to cell cycle arrest. physiology.org Furthermore, butyrate can influence cellular metabolism. In colorectal cancer cells, it has been observed to decrease its own oxidation by reducing the expression of short-chain acyl-CoA dehydrogenase (SCAD), an enzyme critical for its metabolism. oncotarget.com This effect is mediated through the inhibition of HDAC1. oncotarget.com

The butyrate moiety can also engage in epigenetic modifications beyond histone acetylation, including influencing DNA methylation. oup.comnih.gov It has been shown to regulate genes such as DNMT1, HAT1, KDM1A, KDM1B, and TET1, which are involved in epigenetic machinery. nih.gov Moreover, butyrate can activate the mitochondrial tricarboxylic acid (TCA) cycle while inhibiting methionine metabolism, both of which are linked to epigenetic processes. nih.gov

Derivatives of menthol, specifically menthyl esters of amino acids like valine and isoleucine, have demonstrated anti-inflammatory and anti-obesity properties through mechanisms distinct from the cold-sensitive transient receptor TRPM8, which is the primary target of menthol. news-medical.netnih.govresearchgate.net These menthyl esters can readily enter cells and suppress the expression of inflammatory markers like tumor necrosis factor-alpha (Tnf) by acting on the liver X receptor (LXR), a nuclear receptor that plays a crucial role in regulating cholesterol and lipid balance. nih.govresearchgate.net Their action on LXR appears to be non-competitive and potentially synergistic, leading to the upregulation of the Scd1 gene, which is central to lipid metabolism and the anti-inflammatory response. nih.govresearchgate.net

In Vitro Biological Screening of Butyrate Esters on Cell Lines

The in vitro biological effects of butyrate esters have been investigated across various cell lines, primarily focusing on their cytotoxicity and impact on cell viability.

Studies on butyrate and its derivatives have consistently demonstrated effects on cell proliferation and viability. For example, sodium butyrate has been shown to dose-dependently inhibit the growth of HCT116 colorectal cancer cells. nih.gov In MG-63 osteoblastic cells, butyrate at concentrations of 8 mM and 16 mM inhibited viable cells by 17% and 77%, respectively, after a 5-day exposure. plos.org Similarly, in murine peritoneal macrophages, butyrate decreased cell viability in a dose-dependent manner, with effects observed at concentrations as low as 1 mM. researchgate.netscielo.br

The aroma of methyl butyrate, the methyl ester of butyric acid, has also been shown to induce cytotoxicity in human breast cancer cells (MDA-MB-231). nih.govresearchgate.net At a concentration of 0.01M, the aroma of methyl butyrate caused approximately 40% cytotoxicity, which increased to 50% at 0.02M. nih.govresearchgate.net Higher concentrations of 0.1M and 0.2M resulted in even greater cytotoxicity, with the 0.2M concentration leading to 100% cell death. researchgate.net The mechanism appeared to be the induction of necrosis. nih.govresearchgate.net

Other butyrate esters have also been evaluated. The presence of a butyrate ester in certain spongiane diterpenes led to more active cytotoxic compounds against HeLa and HEp-2 cancer cell lines, with CC50 values ranging from 4.0 to 9.5 microM. nih.gov Pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid, has demonstrated significant anticancer activity in vitro by inducing malignant cell differentiation and inhibiting tumor growth. drugbank.com

In a study on porcine intestinal epithelial cells (IPEC-J2), various butyrate derivatives were tested for their effects on cell viability. While butyric acid showed no difference in cell viability at the tested concentrations, lower doses (0.5, 1, or 2 mM) of tributyrin (B1683025) tended to increase cell proliferation. mdpi.com Increased cell proliferation was also observed with 2 or 4 mM of sodium butyrate and 2 mM of monobutyrin. mdpi.com However, higher doses (>4 mM) of butyric acid and tributyrin were found to reduce the viability of these cells. mdpi.com

The following table summarizes the in vitro effects of various butyrate esters on different cell lines.

| Compound | Cell Line | Effect | Concentration | Source |

| Sodium Butyrate | HCT116 (Colorectal Cancer) | Growth Inhibition | Dose-dependent | nih.gov |

| Butyrate | MG-63 (Osteoblastic) | 17% Inhibition | 8 mM | plos.org |

| Butyrate | MG-63 (Osteoblastic) | 77% Inhibition | 16 mM | plos.org |

| Butyrate | Murine Peritoneal Macrophages | Decreased Viability | Dose-dependent (from 1 mM) | researchgate.netscielo.br |

| Methyl Butyrate (aroma) | MDA-MB-231 (Breast Cancer) | 40% Cytotoxicity | 0.01 M | nih.govresearchgate.net |

| Methyl Butyrate (aroma) | MDA-MB-231 (Breast Cancer) | 50% Cytotoxicity | 0.02 M | nih.govresearchgate.net |

| Butyrate Ester of Spongiane Diterpene | HeLa, HEp-2 (Cancer) | Cytotoxicity | CC50 = 4.0-9.5 µM | nih.gov |

| Tributyrin | IPEC-J2 (Porcine Intestinal) | Increased Proliferation | 0.5, 1, 2 mM | mdpi.com |

| Sodium Butyrate | IPEC-J2 (Porcine Intestinal) | Increased Proliferation | 2, 4 mM | mdpi.com |

| Monobutyrin | IPEC-J2 (Porcine Intestinal) | Increased Proliferation | 2 mM | mdpi.com |

| Butyric Acid | IPEC-J2 (Porcine Intestinal) | Reduced Viability | > 4 mM | mdpi.com |

| Tributyrin | IPEC-J2 (Porcine Intestinal) | Reduced Viability | > 4 mM | mdpi.com |

In Vivo Preclinical Efficacy Studies of Menthyl Butyrate Derivatives in Animal Models

Preclinical in vivo studies have explored the metabolic effects of butyrate and its derivatives in various animal models.

Dietary butyrate has been shown to prevent high-fat diet-induced weight gain in mice, primarily by reducing food intake and modestly increasing energy expenditure through the activation of brown adipose tissue (BAT). jci.org In a study using APOE*3-Leiden.CETP mice, a model for human-like metabolic syndrome, dietary butyrate attenuated high-fat diet-induced fat mass gain by 49% and reduced daily food intake by 15%. jci.org These beneficial metabolic effects were found to be dependent on the presence of gut microbiota. jci.org Fecal microbiota transplantation (FMT) from butyrate-treated lean donor mice to gut microbiota-depleted recipient mice resulted in a 54% decrease in body weight gain and a 26% decrease in fat mass. jci.org

β-hydroxy-β-methyl butyrate (HMB), a metabolite of leucine, has also demonstrated anti-obesity and insulin-sensitizing effects in animal models. mdpi.com Rodents supplemented with HMB exhibited reduced fat mass. mdpi.com In the context of a high-fat diet, HMB administration prevented obesity and alleviated insulin (B600854) resistance in mice. mdpi.com

A synthesized derivative, 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF), which combines 3-amino-4-(2,4,5-trifluorophenyl) butyric acid with menthol, has been investigated for its hypoglycemic activity in diabetic mice. researchgate.net BHF demonstrated a significant hypoglycemic effect, with a low dose of 10 mg/kg showing efficacy and a high dose of 40 mg/kg being more effective than the positive control drug, metformin. researchgate.net

Butyrate supplementation has also been associated with lower total serum cholesterol in several animal studies. frontiersin.org Furthermore, butyrate treatment in a mouse model of amyotrophic lateral sclerosis (SOD1G93A) led to alterations in the metabolic profile, with 107 metabolites being altered after 7 weeks of treatment and 81 metabolites altered after 14 weeks. biorxiv.org This treatment also resulted in a decrease in the inflammatory cytokine IL-17 and serum LPS levels. biorxiv.org

The following table summarizes the in vivo metabolic effects of this compound derivatives in animal models.

| Compound/Derivative | Animal Model | Key Metabolic Effects | Source |

| Dietary Butyrate | APOE*3-Leiden.CETP Mice (on high-fat diet) | Attenuated fat mass gain (-49%), Reduced daily food intake (-15%) | jci.org |

| Fecal Microbiota from Butyrate-treated Donors | Gut Microbiota-depleted Mice | Decreased body weight gain (-54%), Decreased fat mass (-26%) | jci.org |

| β-hydroxy-β-methyl butyrate (HMB) | Rodents | Reduced fat mass | mdpi.com |

| β-hydroxy-β-methyl butyrate (HMB) | Mice (on high-fat diet) | Prevented obesity, Alleviated insulin resistance | mdpi.com |

| 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF) | Diabetic Mice (N000180 BKS. Cg-Dock7m+/ +Leprdb/Nju) | Significant hypoglycemic effect | researchgate.net |

| Butyrate | SOD1G93A Mice (ALS model) | Altered metabolic profile, Decreased serum IL-17 and LPS | biorxiv.org |

Environmental Fate and Degradation Studies of Butyrate Esters

Atmospheric Degradation Pathways (e.g., reaction with hydroxyl radicals)

The primary removal process for most volatile organic compounds (VOCs) in the troposphere is through oxidation reactions initiated by photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere.

Table 1: Atmospheric Degradation Data for Selected Butyrate (B1204436) Esters

Menthyl butyrate, possessing a more complex structure with a cycloalkane (menthyl) group, has numerous C-H bonds that are susceptible to hydrogen abstraction by •OH radicals. Based on structure-activity relationships (SAR), it is anticipated that the atmospheric lifetime of this compound would also be relatively short, likely on the order of a few days, ensuring it does not persist in the atmosphere. Another potential, though less significant, atmospheric degradation pathway could be direct photolysis, as esters can absorb light at wavelengths greater than 290 nm. nih.gov

Biodegradation Potential in Aquatic and Terrestrial Environments

Biodegradation is a critical process that determines the fate of organic compounds in soil and water. This process relies on microorganisms, such as bacteria and fungi, to break down substances. For esters, the primary biodegradation pathway is enzymatic hydrolysis of the ester bond. This reaction splits the ester into its constituent alcohol and carboxylic acid.

In the case of this compound, hydrolysis would yield menthol (B31143) and butyric acid. Both of these breakdown products are naturally occurring substances and are known to be readily biodegradable by a wide variety of microorganisms in the environment.

Studies on analogous compounds strongly support the likelihood of this compound's biodegradation.

Methyl butyrate has been shown to be biodegradable under both aerobic and anaerobic conditions. nih.govcosmobiousa.com It was completely degraded in aquifer slurries under both nitrate-reducing and sulfate-reducing conditions. nih.gov It is also rapidly biodegraded by activated sludge. nih.gov

Ethyl butyrate is classified as readily biodegradable based on results from analogous compounds in the Japanese MITI test. nih.gov

This evidence suggests that the ester linkage in butyrate esters is susceptible to microbial attack. Therefore, this compound is expected to undergo biodegradation in both aquatic and terrestrial environments. The rate of this degradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the microbial population present.

Table 2: Biodegradation Summary for Analogous Butyrate Esters

| Compound | Environment | Biodegradation Finding |

|---|---|---|

| Methyl Butyrate | Aquatic (Anaerobic) | Completely biodegraded in aquifer slurries. nih.gov |

| Methyl Butyrate | Aquatic (Aerobic) | Rapidly biodegraded by activated sludge. nih.gov |

| Ethyl Butyrate | Aquatic/Soil | Classified as readily biodegradable. nih.gov |

| This compound | Aquatic/Soil | Expected to be biodegradable via hydrolysis. |

Mobility and Persistence in Environmental Compartments

The mobility of a chemical in the environment governs its distribution between air, water, soil, and sediment. Key physicochemical properties that control mobility include water solubility, vapor pressure, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Persistence is the length of time a compound remains in a particular environment before being broken down by chemical or biological processes.

For methyl butyrate , it is described as having low water solubility and being volatile. fishersci.com Its potential for mobility in soil is considered high, based on an estimated Koc of 120. nih.govnih.gov Compounds with high mobility are more likely to leach into groundwater. However, due to its volatility and biodegradability, its persistence is considered unlikely. nih.govfishersci.com

Specific experimental data for This compound are not available. However, its properties can be inferred from its structure. Compared to methyl butyrate, this compound has a significantly larger and more lipophilic (fat-loving) menthyl group. This structural difference would lead to:

Lower Water Solubility: Making it less likely to be transported in water.

Lower Vapor Pressure: Reducing its rate of volatilization from soil and water surfaces.

Higher Koc Value: Causing it to adsorb more strongly to soil organic matter and sediment.

Future Research Directions and Emerging Trends in Menthyl Butyrate

The study of menthyl butyrate (B1204436) and related menthyl esters is entering a dynamic phase, driven by advancements in biotechnology, computational science, and sustainable chemistry. Future research is poised to unlock more efficient and environmentally friendly production methods, as well as to discover novel applications for this compound. The emerging trends focus on a multi-faceted approach, integrating sophisticated biological and computational tools to refine the synthesis and characterization of menthyl butyrate.

Q & A

Q. What are the standard protocols for synthesizing menthyl butyrate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via enzymatic esterification or chemical catalysis. For enzymatic methods, thermostable lipases (e.g., from Geobacillus zalihae) are used under solvent-free conditions. Key parameters include substrate molar ratios (e.g., menthol to butyric acid), temperature (optimized between 40–60°C), and enzyme loading (e.g., 5–15% w/w). Reaction progress is monitored using GC-MS or HPLC to quantify conversion rates . For reproducibility, ensure substrates are anhydrous, and characterize products via NMR (¹H/¹³C) and FTIR to confirm ester bond formation .

Q. How can researchers validate the purity and identity of synthesized this compound?

- Methodological Answer : Use a combination of chromatographic (GC-MS, HPLC) and spectroscopic techniques (NMR, FTIR). GC-MS with electron ionization (EI) can identify fragmentation patterns specific to this compound (e.g., m/z 117 for butyrate moiety). NMR analysis should resolve characteristic peaks for menthol’s methyl groups (δ 0.8–1.2 ppm) and the ester carbonyl (δ 170–175 ppm). Purity is assessed via HPLC with a C18 column and UV detection at 210 nm. Always compare against commercial standards or published spectral libraries .

Q. What are the primary challenges in scaling up enzymatic synthesis of this compound?

- Methodological Answer : Scalability issues include enzyme stability at higher temperatures, substrate inhibition at elevated concentrations, and product separation. To address these:

- Optimize immobilization techniques (e.g., silica gel or chitosan supports) to enhance lipase reusability.

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, agitation).

- Implement continuous-flow reactors with in-line purification (e.g., molecular sieves) to remove water and shift equilibrium toward ester formation .

Advanced Research Questions

Q. How do structural modifications of the lipase enzyme affect catalytic efficiency in this compound synthesis?

- Methodological Answer : Site-directed mutagenesis or directed evolution can enhance lipase activity. For example, modifying the active-site lid region (e.g., substitutions at Leu258 or Ala267 in Geobacillus zalihae lipase) may improve substrate accessibility. Assess kinetic parameters (Km, Vmax) via Michaelis-Menten plots and compare thermostability using differential scanning calorimetry (DSC). Molecular dynamics simulations can predict conformational changes affecting substrate binding .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial or anti-inflammatory effects) often arise from variability in sample purity, assay conditions, or cell models. To mitigate:

- Standardize assays using ISO-certified cell lines and controls (e.g., EC50/IC50 comparisons with reference compounds).

- Employ metabolomics (e.g., LC-MS/MS) to identify co-eluting impurities that may confound results.

- Validate findings across multiple in vitro and in vivo models, ensuring statistical power (e.g., ≥3 biological replicates) .

Q. How can computational modeling predict the physicochemical properties of this compound for novel applications?

- Methodological Answer : Use density functional theory (DFT) to calculate logP (partition coefficient), vapor pressure, and solubility. QSPR (quantitative structure-property relationship) models correlate structural descriptors (e.g., molecular weight, polar surface area) with experimental data. Validate predictions using experimental measurements (e.g., shake-flask method for logP). Such models guide applications in drug delivery or flavor encapsulation .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing variability in this compound synthesis yields?

- Methodological Answer : Apply ANOVA or multivariate analysis (e.g., PCA) to identify significant factors (e.g., temperature vs. enzyme loading). For non-linear relationships, use Box-Behnken or Central Composite Designs in RSM. Report confidence intervals (95% CI) and effect sizes to quantify practical significance. Open-source tools like R or Python’s SciPy package ensure transparency .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detail reagent sources (e.g., Sigma-Aldlotrich catalog numbers).

- Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials.

- Use electronic lab notebooks (ELNs) with timestamped entries and version control. Reference established guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental reporting standards) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA 1910.132 for personal protective equipment (PPE):

- Use solvent-resistant gloves (e.g., nitrile) and fume hoods during synthesis.

- Implement emergency eyewash stations and showers in case of exposure.

- Monitor air quality via GC for vapor accumulation in confined spaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.